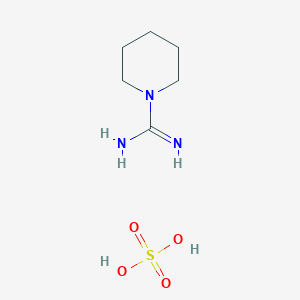

piperidine-1-carboximidamide sulfate

Description

Piperidine-1-carboximidamide sulfate (CAS 17238-53-8) is a guanidine derivative with the molecular formula C₁₂H₂₈N₆O₄S (hemisulfate form) . It is synthesized by reacting O-methylisourea sulfate with piperidine under reflux, yielding a colorless solid with a chair conformation in its piperidine ring . The compound exhibits strong N–H⋯N hydrogen bonding, forming a two-dimensional network in its crystalline structure .

Pharmacologically, it is a potent thrombin inhibitor (IC₅₀ = 0.03 ± 0.001 µM) and shows equipotent inhibition against trypsin-3, making it a candidate for anticoagulant research . It is primarily used as a pharmaceutical intermediate in drug discovery and development .

Properties

IUPAC Name |

piperidine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.H2O4S/c7-6(8)9-4-2-1-3-5-9;1-5(2,3)4/h1-5H2,(H3,7,8);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJOPHMQLSWTEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The most widely documented method for synthesizing piperidine-1-carboximidamide sulfate involves the nucleophilic substitution reaction between O-methylisourea sulfate and piperidine. The process begins with heating equimolar quantities of O-methylisourea sulfate and piperidine under reflux in methanol. Methanol, a byproduct of the reaction, is continuously distilled off to drive the equilibrium toward product formation. The reaction proceeds via the displacement of the methoxy group in O-methylisourea by the primary amine group of piperidine, forming the guanidinium intermediate. Subsequent protonation by sulfuric acid yields the sulfate salt.

Key Reaction Conditions:

Purification and Isolation

After completing the reaction, the crude product is precipitated by cooling the reaction mixture. To isolate the pure compound, the precipitate is dissolved in water and treated with sodium hydroxide to deprotonate the guanidinium species. The free base is extracted using diethyl ether, and the organic phase is dried over sodium sulfate. Evaporation of the solvent yields piperidine-1-carboximidamide as a colorless solid. Recrystallization from acetonitrile at 0°C produces single crystals suitable for X-ray diffraction analysis, confirming the molecular structure.

Structural Characterization

X-ray Crystallographic Data

The crystal structure of this compound reveals a planar guanidinium group with distinct bond lengths and angles:

Bond Lengths:

-

C1–N1: 1.3090(17) Å (double bond character)

-

C1–N2: 1.3640(17) Å (single bond)

-

C1–N3: 1.3773(16) Å (single bond)

Bond Angles:

-

N2–C1–N3: 116.82(12)°

-

N1–C1–N3: 119.08(11)°

-

N1–C1–N2: 124.09(11)°

These metrics indicate a slight deviation from ideal trigonal-planar geometry due to steric and electronic effects from the piperidine ring.

Spectroscopic and Physicochemical Properties

PubChem data corroborate the molecular formula (C12H28N6O4S) and molecular weight (352.46 g/mol). The compound’s sulfate counterion contributes to its high solubility in polar solvents like water and acetonitrile.

Comparative Analysis of Synthetic Approaches

While the reflux method remains the gold standard, alternative strategies for related piperidine derivatives offer theoretical insights:

Reductive Amination Pathways

Reductive cyclization of 6-oxoamino acid derivatives represents another route to piperidines. While effective for synthesizing pipecolic acid analogs, this method requires ketone intermediates incompatible with the guanidine functionality of this compound.

Challenges and Optimization Opportunities

Yield Limitations

The 84% yield of the primary method suggests room for improvement. Potential optimizations include:

-

Catalyst Screening : Introducing acid catalysts to accelerate the nucleophilic substitution step.

-

Solvent Effects : Testing polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

Scalability and Industrial Relevance

Current laboratory-scale synthesis may face challenges in large-scale production due to the use of diethyl ether, a low-boiling-point solvent. Replacing it with methyl tert-butyl ether (MTBE) could improve safety and scalability.

Chemical Reactions Analysis

Types of Reactions

Piperidine-1-carboximidamide sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Piperidine-1-carboximidamide sulfate is a derivative of piperidine, featuring a carboximidamide functional group and a sulfate moiety. Its molecular formula is . The presence of the sulfate group enhances its solubility and reactivity, making it suitable for various synthetic applications.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. It has been explored for its potential in developing drugs targeting neurological disorders and cancer therapies.

Case Study: Neuroprotective Agents

Research has indicated that derivatives of piperidine-1-carboximidamide exhibit neuroprotective properties. A study demonstrated that modifications to the compound led to enhanced binding affinity to specific receptors involved in neuroprotection, suggesting its utility in treating neurodegenerative diseases .

Organic Synthesis

This compound acts as a building block in organic synthesis, facilitating the creation of complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxo derivatives | Potassium permanganate, H₂O₂ |

| Reduction | Forms different amine derivatives | Lithium aluminum hydride, NaBH₄ |

| Substitution | Nucleophilic substitution with amines/alcohols | Basic/acidic conditions |

Biological Studies

This compound is utilized in biological research to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Case Study: Enzyme Inhibition

A study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results showed that this compound effectively inhibited target enzymes, highlighting its potential as a lead compound for drug development .

Industrial Applications

In industrial settings, this compound is used in the production of agrochemicals and specialty chemicals. Its properties make it suitable for formulating products that require specific solubility and reactivity characteristics.

Table 2: Industrial Uses

| Application Type | Description |

|---|---|

| Agrochemicals | Used as an intermediate in pesticide synthesis |

| Specialty Chemicals | Employed in formulations requiring specific properties |

Mechanism of Action

The mechanism of action of piperidine-1-carboximidamide sulfate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions are crucial for its biological activity and therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Enzyme Inhibition Profiles

Piperidine-1-carboximidamide sulfate demonstrates superior thrombin inhibition compared to other guanidine derivatives:

| Compound | Thrombin IC₅₀ (µM) | Trypsin-3 IC₅₀ (µM) | β-Tryptase Inhibition |

|---|---|---|---|

| Piperidine-1-carboximidamide | 0.03 ± 0.001 | 0.03 ± 0.001 | Weak |

| Benzyl guanidine | N.D. | N.D. | N.D. |

| Phenyl guanidine | N.D. | N.D. | N.D. |

N.D.: No detectable inhibition .

The piperidine moiety enhances thrombin binding affinity, whereas benzyl and phenyl substituents lack potency due to steric or electronic mismatches .

Structural Comparisons

4-Morpholinecarboxamidine

- Key Difference : Morpholine contains an oxygen atom, altering hydrogen-bonding patterns.

- Activity : Lacks thrombin inhibition but shares similar synthetic routes for CO₂ capture applications .

Urea Bis(piperidin-1-yl)methanone

Derivatives with Modified Substituents

| Compound (Derivative) | Substituents | Yield (%) | Physical State | Key Applications |

|---|---|---|---|---|

| (Z)-N,N'-bis(2,6-diisopropylphenyl)piperidine-1-carboximidamide (10c) | Bulky aryl groups | 19 | Solid (m.p. 119–120°C) | Ligand for metal complexes |

| (Z)-N,N'-bis(4-isopropylphenyl)piperidine-1-carboximidamide (11c) | Less sterically hindered aryl groups | 77 | Oil | Catalysis research |

Derivatives with bulky substituents (e.g., 10c) show lower synthetic yields but enhanced stability, whereas less hindered analogs (e.g., 11c) are more soluble but less crystalline .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The piperidine ring’s chair conformation and hydrogen-bonding network are critical for thrombin inhibition . Modifications to the guanidine group (e.g., aryl substitutions) reduce potency .

- Synthetic Utility : High-yield synthesis (84%) from piperidine and O-methylisourea sulfate enables scalable production .

- Safety Limitations: Limited ecotoxicological data necessitate cautious disposal per regional regulations .

Biological Activity

Piperidine-1-carboximidamide sulfate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a carboximidamide functional group and a sulfate moiety. The presence of the sulfate group enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of various pharmaceutical compounds.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. It acts as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity on cell surfaces, influencing signal transduction pathways critical for various physiological processes .

Anticancer Activity

Piperidine derivatives have shown promising anticancer properties. For instance, studies indicate that this compound can enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer cells. In vitro assays demonstrated that this compound significantly restored the cytotoxic activity of doxorubicin in P-gp-expressing tumors .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. It has been evaluated against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) indicate that certain piperidine derivatives exhibit strong inhibitory effects against resistant strains of M. tuberculosis with MIC values as low as 0.5 µg/mL .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Enhances efficacy of doxorubicin via P-gp inhibition | |

| Antimicrobial | Effective against M. tuberculosis | |

| Enzyme Inhibition | Inhibits specific enzyme targets |

Case Studies

Case Study 1: Anticancer Efficacy

A study focused on the interaction of this compound with P-glycoprotein revealed that at non-toxic concentrations, it significantly increased the transport and efficacy of doxorubicin in cancer cells. This finding suggests potential applications in overcoming drug resistance in oncology .

Case Study 2: Antimicrobial Properties

In another investigation, piperidine derivatives were synthesized and tested for their ability to inhibit M. tuberculosis. The results showed that compounds derived from piperidine had lower MIC values compared to standard treatments, indicating their potential as new therapeutic agents against resistant strains .

Q & A

Q. What safety protocols should researchers follow when handling piperidine-1-carboximidamide sulfate?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if aerosol formation is possible .

- Ventilation: Conduct experiments in a fume hood to prevent inhalation of toxic fumes .

- First Aid: For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Storage: Keep in a tightly sealed container in a dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .

Q. How is this compound synthesized, and what are the key reaction conditions?

Methodological Answer:

- Synthesis Route: React O-methylisourea sulfate with piperidine under reflux. Methanol is distilled off, and the product precipitates in high yield (~84%) .

- Purification: Extract with diethyl ether and dry over sodium sulfate. Crystallize from acetonitrile to obtain single crystals for structural analysis .

- Key Conditions: Elevated temperatures (reflux), stoichiometric control (1:2 ratio of O-methylisourea sulfate to piperidine), and inert atmosphere to avoid side reactions .

Q. What physicochemical properties of this compound are critical for experimental design?

Methodological Answer:

- Molecular Weight: 127.19 g/mol (base compound); sulfate salt increases molecular weight .

- Solubility: Limited data, but acetonitrile and water are effective solvents for crystallization and extraction .

- Stability: Avoid high temperatures (>100°C) to prevent decomposition. Store at 0–4°C for long-term stability .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in piperidine-1-carboximidamide derivatives?

Methodological Answer:

- Sample Preparation: Grow single crystals via slow evaporation of saturated acetonitrile solutions at 0°C .

- Data Collection: Use a diffractometer (e.g., Cu-Kα radiation, λ = 1.54178 Å) to measure bond lengths and angles. For example, the C1–N1 bond (1.3090 Å) confirms double-bond character in the carboximidamide group .

- Hydrogen Bonding: Identify intermolecular N–H···N interactions (d = 2.15 Å) to explain crystal packing and stability .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Reaction Pathways: The carboximidamide group acts as a leaving group. React with alkyl halides in polar aprotic solvents (e.g., DMF) at 60°C .

- Catalysis: Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .

- Byproduct Control: Monitor pH to suppress hydrolysis of the carboximidamide group to urea derivatives .

Q. How does this compound interact with biological targets, such as epigenetic enzymes?

Methodological Answer:

- Enzyme Inhibition: The compound binds allosterically to Polycomb Repressive Complex 2 (PRC2), inhibiting histone methyltransferase activity. Structural studies show interactions with EED’s aromatic cage via hydrophobic and hydrogen-bonding motifs .

- Validation: Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and competitive assays with H3K27Me3 peptides .

Q. How should researchers address data gaps in the ecological and toxicological profiles of this compound?

Methodological Answer:

- Toxicity Testing: Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines .

- Ecotoxicity: Perform OECD 301 biodegradability tests and Daphnia magna acute toxicity studies to assess environmental risks .

- Risk Mitigation: Implement waste neutralization protocols (e.g., acid hydrolysis) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.